![molecular formula C8H8N2O4 B3025259 5,6-Dimethylpyrazine-2,3-dicarboxylic acid CAS No. 41110-52-5](/img/structure/B3025259.png)
5,6-Dimethylpyrazine-2,3-dicarboxylic acid
Overview
Description
5,6-Dimethylpyrazine-2,3-dicarboxylic acid is a chemical compound . The asymmetric unit of the title compound, C8H8N2O4, consists of one complete molecule and a second molecule generated by the application of a twofold axis .
Synthesis Analysis
The synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate has been achieved through the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .Molecular Structure Analysis
The crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which is reported for the very first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .Chemical Reactions Analysis
The regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate resulted in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry explores non-covalent interactions between molecules, and crystal engineering focuses on designing crystal structures with specific properties. In the case of 5,6-dimethylpyrazine-2,3-dicarboxylic acid, its hydrated structure has been studied extensively. Researchers have identified hydrogen bonding as a key recognition element between molecules, leading to quasi-covalent target crystal structures. These findings have implications for materials science, drug delivery, and catalysis .
Organogelators
The compound has been employed in the synthesis of novel low molecular organogelators (LMOGs). These gelators form thermotropic mesophases and have potential applications in drug delivery, tissue engineering, and soft materials. The reaction of 5,6-dimethylpyrazine-2,3-dicarboxylic acid with p-alkoxyl anilines yields these intriguing gelators .
Flavor Precursors
Researchers have synthesized flavor precursors based on this compound. For instance, 3,6-dimethyl-2,5-pyrazinedicarboxylic acid leaf alcohol ester (DPALE) and 3,6-dimethyl-2,5-pyrazinedicarboxylic acid menthyl ester (DPAME) were developed. These compounds exhibit thermal stability and may find applications in the food industry or as flavor enhancers .
Organic Synthesis
While not as extensively explored, 5,6-dimethylpyrazine-2,3-dicarboxylic acid has been used in organic synthesis. Its regioselective oxidation from 2,3,5,6-tetramethylpyrazine produces the title compound in high yields. Further investigations into its reactivity and applications in synthetic chemistry are ongoing .
Biological Applications
While not extensively explored, the unique structure of 5,6-dimethylpyrazine-2,3-dicarboxylic acid may inspire investigations into its biological activity. Researchers could explore its interactions with enzymes, receptors, or other biomolecules.
Safety and Hazards
While specific safety and hazard information for 5,6-Dimethylpyrazine-2,3-dicarboxylic acid is not available, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules , suggesting potential interactions with biological targets that recognize or are affected by these structures.
Mode of Action
The compound’s unique structure, which includes a three-dimensional lattice of hydrogen-bonded acid and water molecules , may interact with its targets in a specific manner. This interaction could potentially lead to changes in the target’s function or activity.
properties
IUPAC Name |
5,6-dimethylpyrazine-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-3-4(2)10-6(8(13)14)5(9-3)7(11)12/h1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHPKLRUCVRKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266519 | |
Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrazine-2,3-dicarboxylic acid | |
CAS RN |
41110-52-5 | |
Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41110-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-2,3-pyrazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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